![molecular formula C17H15ClN4O6S2 B1435848 2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;oxalic acid CAS No. 1883548-85-3](/img/structure/B1435848.png)

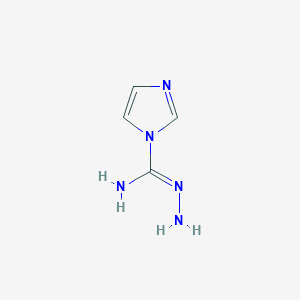

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;oxalic acid

Übersicht

Beschreibung

WAY 181187 Oxalat ist ein hoch affiner und selektiver Agonist für den 5-Hydroxytryptamin-6-Rezeptor. Diese Verbindung ist bekannt für ihre Fähigkeit, die Feuerrate von 5-Hydroxytryptamin-Neuronen zu erhöhen und Schlaf- und Wachheitsmuster nach direkten Injektionen in den dorsalen Raphekern zu verändern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von WAY 181187 Oxalat beinhaltet die Reaktion von 1-(6-Chlorimidazo[2,1-b]thiazol-5-yl)sulfonyl-1H-indol-3-ethanamin mit Oxalsäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und die Anwendung von Wärme, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für WAY 181187 Oxalat sind nicht umfassend dokumentiert. Der Syntheseprozess in einem Labormaßstab kann für die industrielle Produktion hochskaliert werden, wobei ähnliche Reaktionsbedingungen und Reinigungsverfahren verwendet werden, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Wirkmechanismus

Target of Action

WAY-181187 oxalate is a potent and selective full agonist of the 5-HT6 receptor . The 5-HT6 receptor is one of the serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes and is primarily found in the central nervous system .

Mode of Action

WAY-181187 oxalate interacts with the 5-HT6 receptor, binding to it with a high affinity . This interaction triggers the activation of the receptor, leading to the initiation of various intracellular signal transduction pathways .

Biochemical Pathways

Upon activation by WAY-181187 oxalate, the 5-HT6 receptor mediates several signal pathways, including cyclic adenosine monophosphate (cAMP), Fyn, and extracellular signal-regulated kinase 1/2 (ERK1/2) kinase . These pathways play crucial roles in various cellular processes, including cell growth, differentiation, and survival .

Pharmacokinetics

It is mentioned that the compound is orally bioavailable , suggesting that it can be absorbed from the gastrointestinal tract and distributed throughout the body.

Result of Action

WAY-181187 oxalate’s activation of the 5-HT6 receptor leads to a significant increase in extracellular gamma-aminobutyric acid (GABA) concentrations in various brain regions, including the frontal cortex, hippocampus, striatum, and amygdala . Additionally, WAY-181187 oxalate can cause modest yet significant decreases in cortical dopamine and 5-HT levels .

Biochemische Analyse

Biochemical Properties

WAY-181187 oxalate plays a crucial role in biochemical reactions by interacting with the serotonin 6 receptor. This interaction leads to the modulation of several neurotransmitters, including gamma-aminobutyric acid, dopamine, and serotonin . The compound increases extracellular levels of gamma-aminobutyric acid in the frontal cortex, hippocampus, striatum, and amygdala without affecting concentrations in the nucleus accumbens or thalamus . Additionally, WAY-181187 oxalate has modest effects on norepinephrine, serotonin, dopamine, and glutamate levels in these areas .

Cellular Effects

WAY-181187 oxalate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound significantly increases extracellular gamma-aminobutyric acid concentrations in the frontal cortex, hippocampus, striatum, and amygdala . It also decreases cortical dopamine and serotonin levels . These changes in neurotransmitter levels can affect cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of WAY-181187 oxalate involves its binding to the serotonin 6 receptor, which leads to the activation of downstream signaling pathways. This activation results in increased levels of cyclic adenosine monophosphate, Fyn kinase, and extracellular signal-regulated kinases 1 and 2 . These signaling molecules play essential roles in various cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. WAY-181187 oxalate’s interaction with the serotonin 6 receptor also modulates gamma-aminobutyric acidergic neurotransmission in the hippocampus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of WAY-181187 oxalate have been observed to change over time. Acute administration of the compound significantly increases extracellular gamma-aminobutyric acid concentrations without altering glutamate or norepinephrine levels . Chronic administration of WAY-181187 oxalate does not lead to neurochemical tolerance, indicating that its effects on gamma-aminobutyric acid levels are sustained over time . The compound’s stability and degradation in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of WAY-181187 oxalate vary with different dosages in animal models. Acute administration of the compound at doses ranging from 3 to 30 milligrams per kilogram significantly increases extracellular gamma-aminobutyric acid concentrations . Higher doses of WAY-181187 oxalate (30 milligrams per kilogram) produce modest yet significant decreases in cortical dopamine and serotonin levels . In rodent models of obsessive-compulsive disorder, acute administration of WAY-181187 oxalate decreases adjunctive drinking behavior in a dose-dependent manner . The compound has also been shown to impair cognition and memory at higher doses .

Metabolic Pathways

WAY-181187 oxalate is involved in several metabolic pathways, primarily through its interaction with the serotonin 6 receptor. The compound mediates serotonin 6 receptor-dependent signal pathways, such as cyclic adenosine monophosphate, Fyn kinase, and extracellular signal-regulated kinases 1 and 2 . These pathways play crucial roles in neurotransmitter release, gene expression, and synaptic plasticity. WAY-181187 oxalate’s effects on metabolic flux and metabolite levels have not been extensively studied, but its interaction with the serotonin 6 receptor suggests that it may influence various metabolic processes .

Transport and Distribution

WAY-181187 oxalate is transported and distributed within cells and tissues primarily through its interaction with the serotonin 6 receptor. The compound’s high affinity and selectivity for the serotonin 6 receptor allow it to modulate neurotransmitter levels in specific brain regions, including the frontal cortex, hippocampus, striatum, and amygdala . WAY-181187 oxalate’s transport and distribution within cells and tissues have not been extensively studied, but its effects on neurotransmitter levels suggest that it may interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of WAY-181187 oxalate is primarily determined by its interaction with the serotonin 6 receptor. This receptor is predominantly located in the central nervous system, particularly in the frontal cortex, hippocampus, striatum, and amygdala . WAY-181187 oxalate’s binding to the serotonin 6 receptor leads to the activation of downstream signaling pathways, which can influence its activity and function within specific subcellular compartments . The compound’s targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been extensively studied .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of WAY 181187 oxalate involves the reaction of 1-(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl-1H-indole-3-ethanamine with oxalic acid. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and the application of heat to facilitate the reaction .

Industrial Production Methods: Industrial production methods for WAY 181187 oxalate are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial production, involving similar reaction conditions and purification techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: WAY 181187 Oxalat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Sulfonyl- und Chlorogruppen. Diese Reaktionen können durch verschiedene Reagenzien und Bedingungen erleichtert werden .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit WAY 181187 Oxalat verwendet werden, umfassen starke Säuren und Basen sowie Oxidations- und Reduktionsmittel. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylsulfoxid .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von WAY 181187 Oxalat gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen zur Bildung von Derivaten mit modifizierten funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

WAY 181187 Oxalat hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird als Forschungswerkzeug verwendet, um den 5-Hydroxytryptamin-6-Rezeptor und seine Rolle in verschiedenen physiologischen Prozessen zu untersuchen. In der Medizin wurde es auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Depression, Angstzuständen und Zwangsstörungen untersucht .

Wirkmechanismus

WAY 181187 Oxalat übt seine Wirkung aus, indem es als vollständiger Agonist für den 5-Hydroxytryptamin-6-Rezeptor wirkt. Diese Interaktion führt zur Aktivierung rezeptorabhängiger Signalwege, einschließlich zyklischem Adenosinmonophosphat, Fyn-Kinase und extrazellulärer signalregulierter Kinase 1/2. Diese Wege spielen eine entscheidende Rolle bei der Modulation der Neurotransmission und verschiedener physiologischer Reaktionen .

Wissenschaftliche Forschungsanwendungen

WAY 181187 oxalate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the 5-hydroxytryptamine 6 receptor and its role in various physiological processes. In medicine, it has been investigated for its potential therapeutic effects in conditions such as depression, anxiety, and obsessive-compulsive disorder .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- WAY 208466

- WAY 181187 Hydrochlorid

Einzigartigkeit: WAY 181187 Oxalat ist einzigartig aufgrund seiner hohen Affinität und Selektivität für den 5-Hydroxytryptamin-6-Rezeptor, wobei es eine 60-fache Selektivität gegenüber anderen 5-Hydroxytryptamin- und Monoaminrezeptoren aufweist. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen des 5-Hydroxytryptamin-6-Rezeptors ohne signifikante Off-Target-Effekte .

Eigenschaften

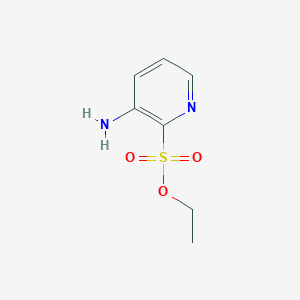

IUPAC Name |

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S2.C2H2O4/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;3-1(4)2(5)6/h1-4,7-9H,5-6,17H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFVDFYVWBASDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883548-85-3 | |

| Record name | WAY-181187 oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883548853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY-181187 OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE19P5RM5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)